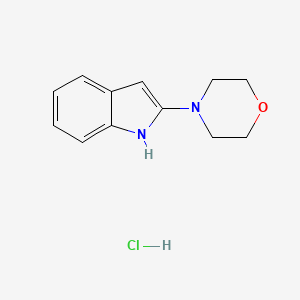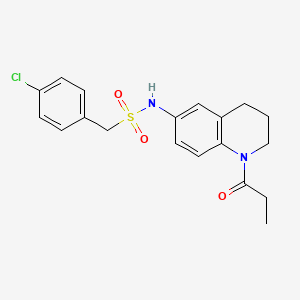
4-(Morfolin-4-il)oxolan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Morpholin-4-yl)oxolan-3-ol is a heterocyclic compound that features both morpholine and tetrahydrofuran rings. This compound is known for its unique structural properties, which make it a valuable intermediate in various chemical syntheses and applications. The presence of both oxygen and nitrogen atoms in its structure allows for diverse chemical reactivity and potential biological activity.
Aplicaciones Científicas De Investigación
4-(Morpholin-4-yl)oxolan-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Morpholin-4-yl)oxolan-3-ol typically involves the reaction of morpholine with an appropriate oxirane or epoxide. One common method is the ring-opening reaction of an epoxide with morpholine under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or methanol, and the temperature is usually maintained between 0°C to 50°C to control the reaction rate and yield.
Industrial Production Methods
On an industrial scale, the production of 4-(Morpholin-4-yl)oxolan-3-ol can be achieved through continuous flow processes. These processes involve the use of microreactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method offers advantages such as improved reaction control, higher yields, and reduced production costs.
Análisis De Reacciones Químicas
Types of Reactions
4-(Morpholin-4-yl)oxolan-3-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Mecanismo De Acción
The mechanism of action of 4-(Morpholin-4-yl)oxolan-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The presence of both morpholine and tetrahydrofuran rings allows it to interact with various biological molecules, leading to diverse pharmacological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(Morpholin-4-yl)butan-2-ol: This compound has a similar structure but with a butane backbone instead of a tetrahydrofuran ring.
4-(Morpholin-4-yl)-1,2,5-thiadiazol-3-ol: This compound contains a thiadiazole ring, offering different chemical and biological properties.
Uniqueness
4-(Morpholin-4-yl)oxolan-3-ol is unique due to its combination of morpholine and tetrahydrofuran rings, which provides a distinct set of chemical reactivities and potential biological activities. This dual-ring structure is not commonly found in other similar compounds, making it a valuable intermediate in various chemical and pharmaceutical applications.
Propiedades
IUPAC Name |
4-morpholin-4-yloxolan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c10-8-6-12-5-7(8)9-1-3-11-4-2-9/h7-8,10H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTYLUMCDPBJOSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2COCC2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-(4-methoxyphenyl)pyrrolidine-2-carboxylic acid](/img/structure/B2471128.png)
![2-[5-oxo-11-(pyrrolidin-1-yl)-12-thia-3,4,6,8,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,7,10-tetraen-4-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2471131.png)





![N'-(3-acetamidophenyl)-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide](/img/structure/B2471141.png)

![N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2471143.png)

![4-[(pyrazin-2-yl)formamido]-N-(quinolin-8-yl)butanamide](/img/structure/B2471146.png)
